Algifen

Description

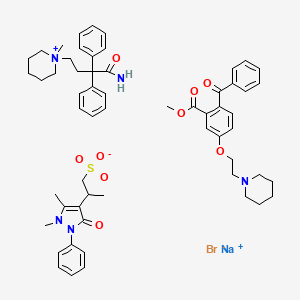

Properties

CAS No. |

8060-71-7 |

|---|---|

Molecular Formula |

C58H71BrN5NaO9S |

Molecular Weight |

1117.2 g/mol |

IUPAC Name |

sodium;2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propane-1-sulfonate;methyl 2-benzoyl-5-(2-piperidin-1-ylethoxy)benzoate;4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide |

InChI |

InChI=1S/C22H28N2O.C22H25NO4.C14H18N2O4S.BrH.Na/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;1-26-22(25)20-16-18(27-15-14-23-12-6-3-7-13-23)10-11-19(20)21(24)17-8-4-2-5-9-17;1-10(9-21(18,19)20)13-11(2)15(3)16(14(13)17)12-7-5-4-6-8-12;;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);2,4-5,8-11,16H,3,6-7,12-15H2,1H3;4-8,10H,9H2,1-3H3,(H,18,19,20);1H;/q;;;;+1/p-1 |

InChI Key |

CRYUMDNMOULZRS-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)CS(=O)(=O)[O-].C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.COC(=O)C1=C(C=CC(=C1)OCCN2CCCCC2)C(=O)C3=CC=CC=C3.[Na+].[Br-] |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)CS(=O)(=O)[O-].C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.COC(=O)C1=C(C=CC(=C1)OCCN2CCCCC2)C(=O)C3=CC=CC=C3.[Na+].[Br-] |

Synonyms |

algifen baralgan Baralgin fenpiverinium bromide, pitofenone hydrochloride, dipyrone drug combination |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mode of Action of Fenpiverinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium (B1207433) bromide is a quaternary ammonium (B1175870) compound recognized for its anticholinergic and antispasmodic properties. It is primarily utilized in combination with other active pharmaceutical ingredients, such as pitofenone (B1678488) hydrochloride and non-steroidal anti-inflammatory drugs (NSAIDs), for the management of pain associated with smooth muscle spasms in the gastrointestinal and urogenital tracts. This technical guide delineates the core mechanism of action of fenpiverinium bromide, focusing on its interaction with muscarinic acetylcholine (B1216132) receptors. While quantitative data for fenpiverinium bromide is not extensively available in public literature, this guide provides the established theoretical framework and detailed experimental protocols for its pharmacological characterization. This includes methodologies for determining receptor binding affinity, antagonist potency, and functional inhibition of smooth muscle contraction. Furthermore, potential secondary mechanisms, such as the inhibition of prostaglandin (B15479496) synthesis and synergistic effects in combination therapies, are discussed.

Primary Mechanism of Action: Muscarinic Receptor Antagonism

The principal mode of action of fenpiverinium bromide is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are ubiquitously expressed throughout the body and mediate the effects of the neurotransmitter acetylcholine (ACh) in the parasympathetic nervous system. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is predominantly expressed on smooth muscle cells and is the primary target for antispasmodic agents like fenpiverinium bromide.

Signaling Pathway of M3 Muscarinic Receptor-Mediated Smooth Muscle Contraction

Acetylcholine released from parasympathetic nerve terminals binds to M3 receptors on the surface of smooth muscle cells. This binding event initiates a signaling cascade that leads to muscle contraction.

-

Receptor Activation: ACh binding to the M3 receptor induces a conformational change, activating the associated heterotrimeric G protein, Gq/11.

-

Second Messenger Generation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum (SR), leading to the release of stored calcium ions (Ca2+) into the cytosol.

-

Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM).

-

Myosin Light Chain Kinase Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).

-

Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction.

Fenpiverinium bromide, as a competitive antagonist, binds to the M3 receptor at the same site as acetylcholine but does not activate the receptor. By occupying the receptor, it prevents acetylcholine from binding and initiating the contractile signaling cascade, thereby leading to smooth muscle relaxation.

Quantitative Analysis of Muscarinic Receptor Antagonism

To fully characterize the anticholinergic activity of fenpiverinium bromide, a series of in vitro pharmacological assays are required. These assays provide quantitative measures of the drug's affinity for muscarinic receptors and its potency in antagonizing acetylcholine-induced responses.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of fenpiverinium bromide for the different muscarinic receptor subtypes. This is typically expressed as the inhibition constant (Ki).

Table 1: Muscarinic Receptor Subtype Binding Affinity (Ki) of Fenpiverinium Bromide

| Receptor Subtype | Ki (nM) |

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells transfected with human M1, M2, M3, M4, or M5 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB), and varying concentrations of unlabeled fenpiverinium bromide.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the fenpiverinium bromide concentration.

-

Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 value (the concentration of fenpiverinium bromide that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays in Isolated Tissues

Functional assays using isolated smooth muscle preparations (e.g., guinea pig ileum, bladder detrusor muscle) are essential to determine the potency of fenpiverinium bromide as a competitive antagonist. The pA2 value, derived from a Schild analysis, is a quantitative measure of antagonist potency that is independent of the agonist used and the tissue preparation.

Table 2: Antagonist Potency (pA2) of Fenpiverinium Bromide

| Tissue Preparation | Agonist | pA2 Value |

| Guinea Pig Ileum | Acetylcholine | Data not available |

Note: The pA2 value for fenpiverinium bromide has not been widely reported in the scientific literature.

-

Tissue Preparation:

-

Euthanize a suitable animal (e.g., guinea pig) and dissect the desired smooth muscle tissue (e.g., a segment of the ileum).

-

Mount the tissue segment in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record muscle contractions.

-

Allow the tissue to equilibrate under a slight resting tension.

-

-

Schild Analysis Procedure:

-

Obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of fenpiverinium bromide for a predetermined time.

-

Obtain a second concentration-response curve for the agonist in the presence of fenpiverinium bromide.

-

Repeat this procedure with several different concentrations of fenpiverinium bromide.

-

-

Data Analysis:

-

For each concentration of fenpiverinium bromide, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of fenpiverinium bromide on the x-axis.

-

Perform a linear regression on the Schild plot. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

The x-intercept of the regression line is the pA2 value.

-

Intracellular Calcium Imaging

To visually confirm the mechanism of action, intracellular calcium imaging can be employed to demonstrate that fenpiverinium bromide inhibits acetylcholine-induced increases in intracellular calcium in smooth muscle cells.

-

Cell Preparation:

-

Isolate and culture primary smooth muscle cells or use a suitable cell line.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). The AM ester form of the dye allows it to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the dye inside the cell.

-

-

Imaging:

-

Place the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Perfuse the cells with a physiological salt solution.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with acetylcholine and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

-

After washout and return to baseline, pre-incubate the cells with fenpiverinium bromide.

-

Re-stimulate the cells with acetylcholine in the presence of fenpiverinium bromide and record the fluorescence response.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2).

-

Compare the magnitude of the acetylcholine-induced calcium transient in the absence and presence of fenpiverinium bromide to determine the inhibitory effect.

-

Potential Secondary Mechanisms of Action

While muscarinic receptor antagonism is the primary mechanism, other potential actions may contribute to the overall therapeutic effect of fenpiverinium bromide, particularly in combination formulations.

Inhibition of Prostaglandin Synthesis

Some sources suggest that fenpiverinium bromide may inhibit the production of prostaglandins, which are inflammatory mediators that can cause pain and smooth muscle contraction. This action would be particularly relevant when used in combination with NSAIDs.

Table 3: Inhibition of Cyclooxygenase (COX) Isoforms by Fenpiverinium Bromide

| Enzyme | IC50 (µM) |

| COX-1 | Data not available |

| COX-2 | Data not available |

Note: Quantitative data on the inhibition of COX enzymes by fenpiverinium bromide is not available in the public domain.

-

Enzyme Preparation:

-

Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

-

Assay Procedure:

-

In a suitable buffer, combine the COX enzyme, a heme cofactor, and varying concentrations of fenpiverinium bromide.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time at a controlled temperature.

-

Terminate the reaction.

-

-

Detection and Analysis:

-

Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the percentage of inhibition of PGE2 synthesis for each concentration of fenpiverinium bromide compared to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the fenpiverinium bromide concentration.

-

Synergistic Effects with Pitofenone Hydrochloride

Fenpiverinium bromide is frequently co-formulated with pitofenone hydrochloride, a musculotropic antispasmodic agent. Pitofenone acts directly on smooth muscle cells, likely by inhibiting phosphodiesterases and modulating calcium channels. The combination of the neurotropic action of fenpiverinium (blocking the nerve signal) and the musculotropic action of pitofenone (directly relaxing the muscle) is thought to produce a synergistic antispasmodic effect.

Conclusion

Fenpiverinium bromide is an effective antispasmodic agent whose core mechanism of action is the competitive antagonism of M3 muscarinic acetylcholine receptors on smooth muscle cells. This action inhibits the intracellular signaling cascade that leads to muscle contraction. While this mechanism is well-established qualitatively, there is a notable lack of publicly available quantitative data, such as receptor binding affinities (Ki) and antagonist potency (pA2), for fenpiverinium bromide itself. The detailed experimental protocols provided in this guide offer a framework for the comprehensive pharmacological characterization of this compound. Further research to generate this quantitative data would be invaluable for a more complete understanding of its pharmacological profile and for the development of future antispasmodic therapies. The potential for secondary mechanisms, including prostaglandin synthesis inhibition and synergistic interactions with other spasmolytics, also warrants further investigation to fully elucidate its therapeutic benefits.

The Synergistic Interplay of Metamizole, Pitofenone, and Fenpiverinium: A Technical Guide to a Triple-Action Spasmo-Analgesic

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synergistic pharmacological effects of the combination of metamizole (B1201355), pitofenone (B1678488), and fenpiverinium (B1207433). This fixed-dose combination is widely utilized for the management of pain associated with smooth muscle spasms, particularly in the gastrointestinal, biliary, and urogenital tracts. The therapeutic efficacy of this combination stems from the multi-modal and complementary mechanisms of action of its components: the potent analgesic and spasmolytic properties of metamizole, the direct musculotropic smooth muscle relaxant effect of pitofenone, and the neurotropic antispasmodic action of fenpiverinium. This document elucidates the individual and combined mechanisms of action, supported by a review of available quantitative data from preclinical and clinical studies. Detailed experimental protocols for the evaluation of analgesic and antispasmodic synergy are provided, alongside visualizations of the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of analgesic and spasmolytic therapies.

Introduction

Pain arising from the spasmodic contraction of smooth muscle is a common and often debilitating clinical presentation. Conditions such as renal colic, biliary colic, and intestinal colic are characterized by intense, cramping pain that is frequently refractory to simple analgesics.[1][2] The combination of metamizole, pitofenone, and fenpiverinium offers a multifaceted therapeutic approach to address both the pain and the underlying smooth muscle spasm.[3][4]

The rationale for this combination lies in the synergistic interplay of its three active pharmaceutical ingredients, each targeting different components of the pathophysiological process:

-

Metamizole: A non-opioid analgesic with potent pain-relieving, antipyretic, and spasmolytic properties.[5][6]

-

Pitofenone: A musculotropic antispasmodic agent that exerts a direct relaxing effect on smooth muscle cells.[1][7][8]

-

Fenpiverinium: A neurotropic antispasmodic agent that acts as an anticholinergic, targeting the nerve impulses that trigger muscle spasms.[9][10][11]

This guide will dissect the individual pharmacological profiles of these components and explore the experimental evidence for their synergistic interaction.

Individual Mechanisms of Action

Metamizole (Dipyrone)

Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolites, primarily 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA).[8][12] Its mechanism of action is complex and not fully elucidated but is understood to involve both central and peripheral pathways:

-

Inhibition of Prostaglandin (B15479496) Synthesis: Metamizole's metabolites inhibit cyclooxygenase (COX) enzymes, particularly COX-3 in the central nervous system, leading to reduced prostaglandin synthesis.[5][13] Prostaglandins are key mediators of pain and fever.

-

Activation of Opioidergic and Cannabinoid Systems: Evidence suggests that metamizole's analgesic effects are also mediated through the activation of endogenous opioid and cannabinoid pathways.[6][14] Its active metabolites can modulate the activity of cannabinoid CB1 receptors.[9]

-

Spasmolytic Effect: Metamizole exhibits a direct spasmolytic effect on smooth muscle, which is thought to be associated with the inhibited release of intracellular Ca2+ following a reduction in inositol (B14025) phosphate (B84403) synthesis.[15]

Pitofenone

Pitofenone is a potent spasmolytic agent that acts directly on smooth muscle cells, independent of their innervation. This musculotropic effect is often described as "papaverine-like" and is attributed to a dual mechanism:

-

Phosphodiesterase (PDE) Inhibition: Pitofenone is believed to non-selectively inhibit various PDE isoenzymes.[7] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[10] These second messengers activate protein kinases (PKA and PKG) that phosphorylate downstream targets, ultimately promoting smooth muscle relaxation by inhibiting myosin light chain kinase (MLCK) and sequestering intracellular calcium.[7]

-

Calcium Channel Modulation: Pitofenone may also exert its effects by modulating calcium channels, leading to a decrease in the influx of extracellular calcium, which is essential for smooth muscle contraction.[8]

Fenpiverinium Bromide

Fenpiverinium is a quaternary ammonium (B1175870) compound with potent anticholinergic and antispasmodic properties.[9][10] Its mechanism of action is neurotropic, targeting the extrinsic nerve supply to the smooth muscle:

-

Muscarinic Receptor Antagonism: Fenpiverinium acts as a competitive antagonist at muscarinic receptors, particularly the M3 subtype, on the surface of smooth muscle cells.[10][11] By blocking the binding of acetylcholine (B1216132) (ACh), a primary neurotransmitter that mediates parasympathetic-induced smooth muscle contraction, fenpiverinium effectively reduces smooth muscle tone and motility.[9]

The Synergistic Effect

The combination of metamizole, pitofenone, and fenpiverinium results in a synergistic effect that is greater than the sum of the individual actions of each component. This synergy arises from their complementary mechanisms of action, which target both the neuronal and muscular components of smooth muscle spasm and the perception of pain:

-

Dual Spasmolytic Action: Fenpiverinium's neurotropic (anticholinergic) action reduces the nerve impulses that trigger muscle spasms, while pitofenone's musculotropic action directly relaxes the smooth muscle cells.[13] This two-pronged approach provides a more comprehensive and potent spasmolytic effect than either agent alone.

-

Combined Analgesia and Spasmolysis: Metamizole contributes a powerful analgesic effect, directly addressing the pain, while also possessing its own spasmolytic properties that complement the actions of pitofenone and fenpiverinium.

Data Presentation

Quantitative data from preclinical and clinical studies are crucial for understanding the efficacy of this drug combination. The following tables summarize available data.

Table 1: Preclinical Efficacy Data

| Drug/Combination | Animal Model | Test | Endpoint | Result | Reference(s) |

| Metamizole | Mouse | Acetic Acid Writhing Test | ED50 (Analgesia) | 84.5 ± 22.7 mg/kg | [16] |

| Pitofenone + Fenpiverinium | Rat Colon | Acetylcholine-induced contractions | Potentiation of antispasmodic activity | Diclofenac potentiated the activity of both | [17] |

| Pramiverine + Metamizole | In vivo (animal) | Spasmolytic and Analgesic tests | Potentiation | Metamizole potentiated the spasmolytic effect of pramiverine. | [4] |

Note: Direct preclinical quantitative data for the synergistic effect of the specific combination of metamizole, pitofenone, and fenpiverinium using methods like isobolographic analysis is limited in the publicly available literature. The data presented reflects the individual efficacy of metamizole and the potentiation of spasmolytic effects in similar combinations.

Table 2: Clinical Efficacy in Colic Pain

| Treatment Group | Indication | Primary Outcome | Result | Reference(s) |

| Analgin (Metamizole) + Pitofenone + Fenpiverinium ("Baralgan") | Biliary, Ureteric, and Intestinal Colic | Pain Intensity Reduction | Therapeutically effective. | [18] |

| Diclofenac + Pitofenone + Fenpiverinium ("Manyana") | Biliary, Ureteric, and Intestinal Colic | Pain Intensity Reduction | Superior to "Baralgan" in biliary and ureteric colic; equivalent in intestinal colic. | [18] |

| Metamizole (1g IM) | Acute Renal Colic | Pain Intensity (VAS) | Equally effective as Diclofenac Sodium (75mg IM). | [19][20] |

| Pramiverine + Metamizole | Severe Colic Pain (Gastrointestinal, Biliary, Urinary) | Pain Relief | Prompt relief in 94% of cases. | [21] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of the synergistic effects of this drug combination.

In Vivo Analgesic Synergy: Acetic Acid-Induced Writhing Test

Objective: To determine the analgesic efficacy and potential synergy of metamizole, pitofenone, and fenpiverinium in a model of visceral pain.

Animals: Male albino mice (20-25 g).

Procedure:

-

Divide animals into groups (n=6-10 per group): Vehicle control, Metamizole alone (various doses), Pitofenone alone (various doses), Fenpiverinium alone (various doses), and combinations of the three drugs in fixed ratios.

-

Administer the test substances intraperitoneally (i.p.) or orally (p.o.).

-

After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 20-minute period.

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

-

Determine the ED50 (the dose that produces 50% of the maximum analgesic effect) for each drug alone and for the combination.

-

Analyze the data using isobolographic analysis to determine the nature of the interaction (synergistic, additive, or antagonistic).[18][22][23][24]

Workflow Diagram:

In Vitro Antispasmodic Synergy: Isolated Guinea Pig Ileum

Objective: To evaluate the spasmolytic activity and synergy of pitofenone and fenpiverinium on smooth muscle contractions.

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Isolate a segment of the terminal ileum and place it in a petri dish containing oxygenated Tyrode's solution.

-

Gently flush the lumen to remove its contents and cut into 2-3 cm segments.

Experimental Setup:

-

Mount the ileum segment in an isolated organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer to record contractions.

-

Allow the tissue to equilibrate under a resting tension of 1 g for at least 30 minutes, with washes every 10 minutes.

Procedure:

-

Induce submaximal contractions with a spasmogen such as acetylcholine (ACh) or histamine.

-

Once a stable contraction is achieved, add increasing concentrations of pitofenone, fenpiverinium, or their combination in a cumulative manner to generate concentration-response curves.

-

Calculate the IC50 (the concentration that causes 50% inhibition of the induced contraction) for each drug and the combination.

-

To determine the mechanism of antagonism for fenpiverinium, perform a Schild plot analysis by generating ACh concentration-response curves in the absence and presence of increasing concentrations of fenpiverinium to calculate the pA2 value.

Workflow Diagram:

Signaling Pathways

The synergistic effect of this drug combination can be visualized through the interplay of their respective signaling pathways.

Fenpiverinium: Antagonism of Muscarinic M3 Receptor Signaling

Fenpiverinium competitively blocks the M3 muscarinic receptor, thereby inhibiting the acetylcholine-induced contractile pathway in smooth muscle cells.

Pitofenone: Musculotropic Relaxation via PDE Inhibition

Pitofenone's "papaverine-like" effect involves the inhibition of phosphodiesterase, leading to an increase in cAMP and subsequent smooth muscle relaxation.

Metamizole: Multi-Target Analgesia and Spasmolysis

Metamizole's active metabolites exert their effects through a combination of central and peripheral mechanisms.

Conclusion

The combination of metamizole, pitofenone, and fenpiverinium represents a rational and effective therapeutic strategy for the management of pain associated with smooth muscle spasm. Its synergistic action, derived from the distinct yet complementary mechanisms of its components, allows for a multi-pronged attack on the underlying pathophysiology. Metamizole provides potent analgesia and intrinsic spasmolytic activity, while the dual neurotropic and musculotropic spasmolysis from fenpiverinium and pitofenone, respectively, leads to a more comprehensive and rapid resolution of smooth muscle hypertonicity. Further preclinical studies employing isobolographic analysis would be beneficial to more precisely quantify the synergistic interactions of this specific three-drug combination. The detailed experimental protocols and an understanding of the intricate signaling pathways provided in this guide offer a solid foundation for future research and development in the field of spasmo-analgesic therapies.

References

- 1. karger.com [karger.com]

- 2. [Clinical trial of a new analgesic and antispastic drug combination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. [Animal experimental study on spasmolytic and analgesic activities of pramiverine, metamizole and their combination (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein | PLOS One [journals.plos.org]

- 8. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of calcium channel blockade in relaxation of tracheal smooth muscle by extracellular Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Analgesic combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Additive or synergistic analgesic effect of metamizole on standard pain treatment at home after arthroscopic shoulder surgery: A randomised controlled superiority trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. jpccr.eu [jpccr.eu]

- 23. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Metamizole in the Central Nervous System: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metamizole (B1201355) (also known as dipyrone) is a non-opioid analgesic and antipyretic with a complex and multifaceted mechanism of action within the central nervous system (CNS).[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its potent central analgesic effects are not primarily driven by peripheral anti-inflammatory actions.[3] This guide provides a detailed examination of the known molecular targets of metamizole and its active metabolites in the CNS, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved. The primary targets discussed include cyclooxygenase (COX) enzymes, the endogenous cannabinoid and opioid systems, and transient receptor potential (TRP) channels, all of which contribute to its analgesic and antipyretic properties through their modulation of nociceptive and pyretic signaling pathways.[2][4]

Cyclooxygenase (COX) Inhibition

A primary mechanism of action for metamizole is the inhibition of prostaglandin (B15479496) synthesis through its interaction with cyclooxygenase (COX) enzymes.[1][5] Prostaglandins are key mediators of pain and fever in the CNS.[1] The active metabolites of metamizole, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA), are believed to be responsible for this COX inhibition.[6][7]

Central vs. Peripheral COX Inhibition

Metamizole exhibits a more pronounced central than peripheral action, which distinguishes it from many other NSAIDs.[3] It is suggested to be a selective inhibitor of COX-3, a splice variant of COX-1, which is predominantly expressed in the brain.[1][5][8] This selective central inhibition could account for its strong analgesic and antipyretic effects with a reduced risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.[1][5] However, there is also evidence that metamizole and its metabolites can inhibit COX-1 and COX-2.[9][10][11]

Quantitative Data: COX Inhibition

The following table summarizes the reported IC50 values for metamizole's inhibition of different COX isoforms. It is important to note that these values can vary depending on the experimental system used (e.g., purified enzymes vs. intact cells).

| Metabolite/Compound | COX Isoform | System | IC50 | Reference |

| Metamizole | Purified COX-1 | Enzyme Assay | ~150 µg/ml | [11] |

| Metamizole | Purified COX-2 | Enzyme Assay | ~150 µg/ml | [11] |

| Metamizole | COX-1 | Intact Bovine Aortic Endothelial Cells | 1730 +/- 150 µg/ml | [11] |

| Metamizole | COX-1 | Human Platelets | 486 +/- 56 µg/ml | [11] |

| Metamizole | COX-2 | LPS-activated Murine Macrophages | 12 +/- 1.8 µg/ml | [11] |

| Metamizole | COX-2 | LPS-activated Primary Human Leukocytes | 21 +/- 2.9 µg/ml | [11] |

| Arachidonoyl-4-methylaminoantipyrine (ARA-4-MAA) | COX-1 | Isolated Enzymes | Inhibits | [12] |

| Arachidonoyl-4-methylaminoantipyrine (ARA-4-MAA) | COX-2 | Isolated Enzymes | Inhibits | [12] |

| Arachidonoyl-4-aminoantipyrine (ARA-4-AA) | COX-1 | Isolated Enzymes | Inhibits | [12] |

| Arachidonoyl-4-aminoantipyrine (ARA-4-AA) | COX-2 | Isolated Enzymes | Inhibits | [12] |

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the inhibitory activity of compounds on COX enzymes is the in vitro cyclooxygenase inhibition assay using purified enzymes or cell-based systems.[13][14][15][16]

Objective: To determine the IC50 value of a test compound (e.g., metamizole metabolite) for COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (metamizole or its metabolites).

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection.

-

Microplate reader.

Procedure:

-

Enzyme Preparation: Reconstitute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

Inhibitor Preparation: Prepare a series of dilutions of the test compound in the reaction buffer.

-

Reaction Mixture: In a microplate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a stopping agent (e.g., a strong acid).

-

PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway: COX Inhibition

References

- 1. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]

- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metamizole - Wikipedia [en.wikipedia.org]

- 4. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 15. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

Pitofenone: A Dual-Acting Spasmolytic Agent with Acetylcholinesterase and Muscarinic Receptor Antagonist Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Pitofenone (B1678488) is a synthetic antispasmodic agent clinically employed for the management of pain and spasms in smooth muscles, particularly within the gastrointestinal and urinary tracts.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action, primarily attributed to its dual role as an inhibitor of acetylcholinesterase (AChE) and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[3][4] This technical guide provides a comprehensive examination of these dual pharmacological activities, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways and experimental workflows to support further research and drug development.

Core Mechanisms of Action

Pitofenone exerts its spasmolytic effects through two primary, interconnected pathways:

-

Acetylcholinesterase Inhibition: By inhibiting AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), pitofenone leads to an accumulation of ACh in the synaptic cleft.[1][4] This elevated concentration of ACh enhances its effects, which, in the context of its antispasmodic action, is thought to contribute in a complex manner, potentially by modulating neurotransmission or acting on different receptor subtypes.[5] The inhibition of AChE by pitofenone is reversible, linear, and noncompetitive.[6]

-

Muscarinic Receptor Antagonism: Pitofenone also acts as a direct antagonist at muscarinic acetylcholine receptors on the surface of smooth muscle cells.[3][4] In many smooth muscles, such as those in the gastrointestinal and urinary tracts, the binding of ACh to M3 muscarinic receptors is a primary driver of contraction.[3] By competitively blocking these receptors, pitofenone prevents ACh-induced smooth muscle spasms.[3]

Quantitative Data on Bioactivity

The inhibitory potency of pitofenone has been quantified for its interaction with acetylcholinesterase. However, detailed affinity profiles (Ki values) for its antagonism at specific muscarinic receptor subtypes are not extensively documented in publicly available literature.

Table 1: Acetylcholinesterase Inhibition by Pitofenone

| Enzyme Source | Inhibition Constant (Ki) in µM | Reference(s) |

| Bovine Erythrocyte AChE | 36 | [2][4][6][7] |

| Electric Eel AChE | 45 | [2][4][6][7] |

Signaling Pathways and Mechanisms of Action

The dual actions of pitofenone on the cholinergic system are visualized below.

Caption: Dual mechanism of Pitofenone at the cholinergic synapse.

Experimental Protocols

Detailed methodologies for characterizing the dual actions of pitofenone are provided below.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring AChE activity.

Objective: To determine the in vitro inhibitory effect of pitofenone on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from bovine erythrocytes or electric eel)

-

Pitofenone hydrochloride solutions of varying concentrations

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM)[1]

-

Acetylthiocholine iodide (ATCI) substrate solution (e.g., 14 mM)[1]

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure (96-well plate format):

-

To each well of a 96-well microplate, add the phosphate buffer.[1]

-

Add the pitofenone solution at various concentrations to the test wells. Add the same volume of solvent for the control wells.[1]

-

Add the AChE solution to all wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction.[1]

-

Add the DTNB solution to the mixture in each well.[1]

-

Initiate the enzymatic reaction by adding the ATCI substrate to all wells.[1]

-

Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.[1]

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for both the control and the inhibitor-containing samples.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activitycontrol - Activityinhibitor) / Activitycontrol] x 100[1]

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Caption: Experimental workflow for the AChE inhibition assay.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of pitofenone for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of pitofenone for a specific muscarinic receptor subtype (e.g., M1, M2, M3).

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from transfected CHO or HEK cells).[8][9]

-

Radioligand: A high-affinity, non-selective muscarinic antagonist such as [³H]-N-methylscopolamine ([³H]-NMS).[8][9]

-

Unlabeled pitofenone hydrochloride solutions of varying concentrations.

-

Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist like atropine (B194438) (e.g., 1 µM).[9]

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[9]

-

Glass fiber filters.[9]

-

Scintillation fluid and a liquid scintillation counter.[9]

Procedure:

-

Incubation: In a series of tubes or a microplate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled pitofenone.[9] Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).

-

Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[8]

-

Filtration: Terminate the incubation by rapidly filtering the contents of each tube through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[8]

-

Counting: Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the pitofenone concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pitofenone hydrochloride | 1248-42-6 | Benchchem [benchchem.com]

- 6. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Synergistic Potential of Metamizole: An In-depth Exploration of its Pharmacodynamics in Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole (B1201355) (also known as dipyrone) is a non-opioid analgesic with potent pain-relieving, fever-reducing, and spasmolytic properties.[1][2] Despite its long history of clinical use in many parts of the world, its precise mechanism of action remains a subject of ongoing investigation.[3] While traditionally classified as a non-steroidal anti-inflammatory drug (NSAID), its weak anti-inflammatory effect and distinct pharmacological profile suggest a more complex mechanism.[4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of metamizole, with a particular focus on its synergistic interactions when used in combination with other analgesic agents. By presenting detailed experimental protocols, quantitative data from key studies, and visual representations of the underlying signaling pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development and pain management.

Core Pharmacodynamics of Metamizole

Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolites, primarily 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA).[2] The analgesic effects of metamizole are believed to be mediated through a multi-target mechanism involving central and peripheral pathways.[4][6]

The primary proposed mechanisms include:

-

Inhibition of Cyclooxygenase (COX) Isoforms: Metamizole and its metabolites exhibit inhibitory activity against COX-1, COX-2, and particularly the COX-3 variant found in the central nervous system.[5][6] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[6]

-

Modulation of the Endocannabinoid System: A growing body of evidence suggests that metamizole's analgesic effects are at least partially mediated through the endocannabinoid system.[7] This involves the activation of cannabinoid receptor 1 (CB1), potentially through an indirect mechanism that increases the levels of endogenous cannabinoids.[5]

-

Interaction with the Opioidergic System: Metamizole appears to activate endogenous opioidergic pathways, contributing to its analgesic properties. This may involve the release of endogenous opioids, although it does not directly bind to opioid receptors.[1][5]

-

Inhibition of TRPA1 Ion Channels: The active metabolites of metamizole have been shown to inhibit the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in nociceptive signaling.

Data Presentation: Efficacy and Safety of Metamizole Combinations

The following tables summarize quantitative data from preclinical and clinical studies investigating the pharmacodynamics of metamizole in combination with other analgesics.

Table 1: Preclinical Efficacy of Metamizole Combinations

| Combination | Animal Model | Pain Model | Key Findings | Reference(s) |

| Metamizole + Morphine | Rat | Pain-Induced Functional Impairment Model (PIFIR) | Co-administration resulted in a potentiation of antinociceptive effects. The combination showed a significantly greater effect than the sum of the individual drug effects. | [8] |

| Metamizole + Caffeine (B1668208) | Rat | Formalin Test | A subeffective dose of metamizole (100 mg/kg) combined with caffeine (3.16 mg/kg) produced a significant increase in antinociceptive effect, resulting in a potentiation of 91.9%. | [9][10] |

Table 2: Clinical Efficacy of Metamizole Combinations

| Combination | Study Design | Pain Model | Key Efficacy Data | Reference(s) |

| Metamizole (1000 mg) + Ibuprofen (B1674241) (400 mg) | Randomized, placebo-controlled, crossover | Postoperative pain after third molar extraction | Lower mean pain scores over 12 hours compared to ibuprofen alone (2.4±1.3 vs 3.8±1.6; P=0.005). Lower mean pain scores over 6 hours compared to ibuprofen alone (2.0±1.2 vs 3.1±1.6; P=0.022) and metamizole alone (2.0±1.2 vs 3.3±1.7; P=0.015). | [11] |

| Metamizole (1 g) + Paracetamol (1 g) + Morphine (PCA) | Randomized, controlled | Postoperative pain after lumbar disc surgery | The paracetamol-metamizole group had significantly lower pain scores at 30 minutes post-operation (p=0.033) compared to the paracetamol-only group. | [12][13] |

| Metamizole (1.5 g) vs. Paracetamol (1 g) with Morphine (PCA) | Prospective, randomized, double-blind | Postoperative pain after total hip arthroplasty | Statistically significant lower VAS pain scores for metamizole at 6, 8, 14, 18, and 22 hours post-baseline. Mean cumulative pain values were 17.9 for metamizole and 30.6 for paracetamol. | [14] |

| Metamizole (1 g) vs. Placebo with Morphine (PCA) | Randomized, double-blind, placebo-controlled | Postoperative pain after breast surgery | No significant difference in total morphine consumption. A higher proportion of patients in the paracetamol group did not require any morphine compared to placebo (42% vs 4%). | [15] |

| Metamizole (1 g) + Ibuprofen (600 mg) + Paracetamol (1 g) | Randomized, controlled, superiority trial | Postoperative pain after ambulatory arthroscopic shoulder surgery | No significant difference in pain scores on movement at day 1 compared to ibuprofen and paracetamol alone. | [16] |

Table 3: Adverse Events in Metamizole Combination Studies

| Combination | Study Population | Reported Adverse Events | Key Findings | Reference(s) |

| Metamizole vs. Opioids | Adults (short-term use) | Various | Fewer adverse events reported for metamizole compared to opioids (RR = 0.79). | [17][18][19][20] |

| Metamizole vs. Placebo, Paracetamol, NSAIDs | Adults (short-term use) | Various | No significant differences in the rates of adverse events. | [17][18][19][20] |

| Metamizole + Ibuprofen + Paracetamol | Patients undergoing ambulatory arthroscopic shoulder surgery | Nausea, vomiting, dizziness, headache | Nausea was reported significantly more frequently in the metamizole group. | [16] |

| Metamizole in Musculoskeletal Disorders | Patients with low back or sciatic pain | Various | Adverse reactions were more prevalent in the metamizole group (5%) compared to diclofenac (B195802) (1%) and placebo (2%). | [4][21] |

Experimental Protocols

This section provides detailed methodologies for key preclinical and clinical experiments cited in this guide.

Preclinical Models

1. Rat Formalin Test for Analgesia Assessment

-

Objective: To evaluate the antinociceptive effects of a compound against tonic, inflammatory pain.

-

Animals: Male Wistar rats (200-220 g).

-

Procedure:

-

Acclimatize rats to the testing environment (transparent observation chambers) for at least 30 minutes before the experiment.[22]

-

Administer the test compound (e.g., metamizole, caffeine, or their combination) or vehicle via the desired route (e.g., oral gavage).[23]

-

After a predetermined pretreatment time (e.g., 30-60 minutes), inject 50 µL of a 5% formalin solution subcutaneously into the dorsal surface of one hind paw.[22][24]

-

Immediately place the rat back into the observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases:

-

The antinociceptive effect is expressed as the percentage of inhibition of the licking/biting time in the treated group compared to the vehicle-treated control group.

-

2. Pain-Induced Functional Impairment Model in the Rat (PIFIR)

-

Objective: To assess the analgesic activity of compounds by measuring the recovery of motor function in a limb with induced inflammatory pain.[8][25]

-

Animals: Male Wistar rats.

-

Procedure:

-

Induce intense, localized pain and inflammation by injecting 0.05 mL of a 30% uric acid suspension in mineral oil into the knee joint of the right hind limb.[21]

-

After a set period for the inflammation to develop (e.g., 2.5 hours), administer the test compound (e.g., metamizole, morphine, or their combination) or vehicle.[21]

-

Place the rat on a rotating cylinder (rotarod) apparatus.

-

Measure the time the animal is able to maintain its balance and walk on the rotating rod. The recovery of functionality of the injured limb is taken as a measure of antinociception.[8]

-

Record measurements at various time points after drug administration to construct a time-course of the analgesic effect.

-

Clinical Trial Designs

1. Postoperative Pain Relief after Third Molar Extraction (Metamizole + Ibuprofen)

-

Objective: To compare the analgesic efficacy of a metamizole-ibuprofen combination with each drug alone.[11]

-

Study Design: Randomized, placebo-controlled, double-blind, crossover study.[11]

-

Participants: Patients undergoing bilateral surgical extraction of impacted lower third molars.

-

Intervention:

-

Outcome Measures:

-

Primary: Pain intensity assessed using a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS) at various time points post-surgery.[26]

-

Secondary: Time to first rescue medication, total consumption of rescue medication (e.g., tramadol), and patient-reported outcomes on pain relief and satisfaction.[11]

-

2. Postoperative Pain Management after Lumbar Disc Surgery (Metamizole + Paracetamol + Morphine)

-

Objective: To evaluate the analgesic benefit of adding metamizole to a paracetamol and morphine regimen.[12][13]

-

Study Design: Randomized, controlled trial.[12]

-

Participants: Patients undergoing lumbar disc surgery.

-

Intervention:

-

Outcome Measures:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the pharmacodynamics of metamizole and a typical experimental workflow for assessing analgesic synergy.

References

- 1. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]

- 7. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Usefulness of the pain-induced functional impairment model to relate plasma levels of analgesics to their efficacy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Synergism of caffeine on antinociceptive effects of metamizole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analgesic benefit of metamizole and ibuprofen vs. either medication alone: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] The addition of metamizole to morphine and paracetamol improves early postoperative analgesia and patient satisfaction after lumbar disc surgery. | Semantic Scholar [semanticscholar.org]

- 13. The addition of metamizole to morphine and paracetamol improves early postoperative analgesia and patient satisfaction after lumbar disc surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment of postoperative pain after total hip arthroplasty: comparison between metamizol and paracetamol as adjunctive to opioid analgesics-prospective, double-blind, randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Paracetamol versus metamizol in the treatment of postoperative pain after breast surgery: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Additive or synergistic analgesic effect of metamizole on standard pain treatment at home after arthroscopic shoulder surgery: A randomised controlled superiority trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis [ideas.repec.org]

- 19. [PDF] Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]

- 20. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdck-file-uploads-europe1.s3.dualstack.eu-west-1.amazonaws.com [cdck-file-uploads-europe1.s3.dualstack.eu-west-1.amazonaws.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. farm.ucl.ac.be [farm.ucl.ac.be]

- 25. A new model to assess analgesic activity: Pain‐induced functional impairment in the rat (PIFIR) | Semantic Scholar [semanticscholar.org]

- 26. Oral metamizol (1 g and 2 g) versus ibuprofen and placebo in the treatment of lower third molar surgery pain: randomised double-blind multi-centre study. Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Pain Relief: A Technical Guide to Foundational Research on Pyrazolone Derivatives in Analgesia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on pyrazolone (B3327878) derivatives, a class of compounds that has been a cornerstone of analgesic therapy for over a century. This document provides a comprehensive overview of their mechanism of action, key experimental data, and the detailed protocols used to elucidate their pain-relieving properties.

Introduction to Pyrazolone Derivatives

First synthesized in the 1880s, pyrazolone derivatives were among the earliest synthetic non-opioid analgesics and antipyretics.[1] Compounds such as phenazone (antipyrine), propyphenazone, and metamizole (B1201355) (dipyrone) have been widely used globally for the management of mild to moderate pain and fever.[2][3] Their enduring presence in medicine is a testament to their efficacy, which is rooted in a multifaceted mechanism of action primarily centered on the inhibition of prostaglandin (B15479496) synthesis.[2][4]

Mechanism of Analgesia

The analgesic and anti-inflammatory effects of pyrazolone derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[4] Prostaglandins are key mediators of pain, inflammation, and fever.[4]

Cyclooxygenase (COX) Inhibition

Pyrazolone derivatives exhibit varying degrees of inhibition against the two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[5]

Some pyrazolone derivatives also show activity against a splice variant of COX-1, often referred to as COX-3 , which is predominantly found in the central nervous system and is a target for some centrally acting analgesics.

The primary mechanism involves the binding of the pyrazolone derivative to the active site of the COX enzyme, preventing the access of arachidonic acid and thereby blocking the production of prostaglandins, particularly prostaglandin E2 (PGE2), a key mediator of inflammatory pain.

Involvement of Endocannabinoid and Opioidergic Systems

Recent research has unveiled a more complex mechanism of action for some pyrazolone derivatives, particularly metamizole. Evidence suggests the involvement of the endocannabinoid and opioidergic systems in their analgesic effects. The analgesic effects of certain pyrazolone derivatives can be attenuated by naloxone, a non-selective opioid receptor antagonist, indicating an interaction with the endogenous opioid system.[6][7][8]

Quantitative Data on In Vitro Activity

The following tables summarize the in vitro inhibitory activities of various pyrazolone derivatives against COX-1 and COX-2 enzymes, as well as their effects on prostaglandin E2 (PGE2) production.

Table 1: COX-1 and COX-2 Inhibitory Activity of Pyrazolone Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Series 5 | ||||

| 5f | 14.34 | 1.50 | 9.56 | [9] |

| Series 6 | ||||

| 6e | 20.86 | 2.51 | 8.31 | [9] |

| 6f | 9.56 | 1.15 | 8.31 | [9] |

| Celecoxib (Reference) | 5.42 | 2.16 | 2.51 | [9] |

| Indomethacin (Reference) | 0.98 | 2.91 | 0.34 | [9] |

| Hybrid Pyrazole Analogues | ||||

| 5s | 165.04 | 2.51 | 65.75 | [5] |

| 5t | 48.21 | 2.17 | 22.21 | [5] |

| 5u | 130.14 | 1.79 | 72.73 | [5] |

| Celecoxib (Reference) | 134.27 | 1.72 | 78.06 | [5] |

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production by Pyridylpyrazole Derivatives

| Compound | PGE2 Inhibition IC50 (µM) | Reference |

| 1f | 7.1 | [10] |

| 1m | 1.1 | [10] |

Experimental Protocols for Analgesic and Anti-inflammatory Activity

The following are detailed methodologies for key in vivo experiments used to evaluate the analgesic and anti-inflammatory properties of pyrazolone derivatives.

Hot Plate Test (Central Analgesic Activity)

This test assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[11][12]

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 52-55°C).[11][12] A transparent cylinder is placed on the surface to keep the animal in place.[11]

-

Animals: Mice or rats are commonly used.[12]

-

Procedure:

-

Acclimatize the animals to the testing room for at least 30-60 minutes.[11]

-

Administer the pyrazolone derivative or vehicle to the respective groups.

-

At a predetermined time after drug administration (e.g., 30 minutes), place the animal on the hot plate.[12]

-

Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a paw or jumping.[11]

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[11]

-

-

Data Analysis: An increase in the latency to respond compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

This method induces visceral pain and is used to screen for peripherally acting analgesics.[10][13]

-

Animals: Mice are typically used.[13]

-

Procedure:

-

Divide mice into control, standard (e.g., aspirin), and test groups.[13]

-

Administer the vehicle, standard drug, or pyrazolone derivative.

-

After a set time (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally (e.g., 10 mL/kg).[15]

-

Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a defined period (e.g., 10-20 minutes).[13][14]

-

-

Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.[16]

-

Animals: Rats are commonly used.[17]

-

Procedure:

-

Measure the initial paw volume of the rats using a plethysmometer.[17]

-

Administer the pyrazolone derivative, a standard anti-inflammatory drug (e.g., indomethacin), or vehicle.[17]

-

After a specified time (e.g., 30-60 minutes), inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw.[16][17]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[17]

-

-

Data Analysis: The percentage inhibition of edema is calculated for each time point.

In Vitro Assay Protocols

COX-1/COX-2 Inhibition Assay (ELISA-based)

This assay quantifies the inhibitory effect of pyrazolone derivatives on the activity of COX enzymes by measuring the production of PGE2.[18][19]

-

Principle: The assay involves two main steps: the enzymatic reaction and the quantification of the product.

-

Procedure:

-

Enzymatic Reaction: Incubate purified COX-1 or COX-2 enzyme with arachidonic acid (the substrate) in the presence and absence of the test pyrazolone derivative.[18]

-

PGE2 Quantification: Use a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of PGE2 produced in the reaction mixture.[9][18] The intensity of the colorimetric signal is inversely proportional to the amount of PGE2.

-

-

Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, is determined.

Prostaglandin E2 (PGE2) Immunoassay

This assay is used to measure the levels of PGE2 in biological samples, such as cell culture supernatants, to assess the in-cell efficacy of COX inhibitors.[20][21]

-

Principle: A competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 conjugate for binding to a limited number of anti-PGE2 antibody sites.[20]

-

Procedure:

-

Prepare samples (e.g., cell lysates or culture media from cells stimulated to produce prostaglandins).

-

Add samples or standards, PGE2 conjugate, and the primary antibody to a microplate pre-coated with a secondary antibody.[20]

-

After incubation, wash the plate and add a substrate that reacts with the enzyme-labeled conjugate to produce a measurable signal.[21]

-

The amount of PGE2 in the sample is determined by comparing its signal to a standard curve.[21]

-

Conclusion

The foundational research on pyrazolone derivatives has established their primary mechanism of analgesia through the inhibition of COX enzymes and subsequent reduction of prostaglandin synthesis. More recent studies have expanded this understanding to include the involvement of central analgesic pathways, including the endocannabinoid and opioidergic systems. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel pyrazolone-based analgesics with improved efficacy and safety profiles. The quantitative data presented herein serves as a valuable reference for researchers in the field of pain management and drug discovery.

References

- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 2. Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naloxone-induced analgesia mediated by central kappa opioid system in chronic inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naloxone inhibits not only stress-induced analgesia but also sympathetic activation and baroreceptor-reflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naloxone - protocol for the management of opioid induced respiratory depression | Right Decisions [rightdecisions.scot.nhs.uk]

- 9. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. Acetic acid-induced writhing test [bio-protocol.org]

- 15. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An ELISA method to measure inhibition of the COX enzymes | Semantic Scholar [semanticscholar.org]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. arborassays.com [arborassays.com]

Fenpiverinium's Interaction with M3 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between fenpiverinium (B1207433) and the M3 muscarinic acetylcholine (B1216132) receptor (M3R). It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to Fenpiverinium and the M3 Muscarinic Receptor

The M3 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in mediating the effects of acetylcholine in the parasympathetic nervous system.[1] These receptors are widely distributed throughout the body, including in smooth muscles, endocrine glands, exocrine glands, the lungs, pancreas, and the brain.[2] Activation of the M3 receptor is primarily coupled through G proteins of the Gq class, which stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This signaling cascade ultimately results in an increase in intracellular calcium concentrations, causing smooth muscle contraction, such as bronchoconstriction, and glandular secretion.[2][3][4]

Fenpiverinium is a muscarinic receptor antagonist. Such antagonists are therapeutically important for conditions characterized by smooth muscle hyperactivity, including overactive bladder and chronic obstructive pulmonary disease (COPD).[4][5] Understanding the specific interaction of fenpiverinium with the M3 receptor subtype is critical for elucidating its mechanism of action and optimizing its therapeutic application.

Quantitative Analysis of Fenpiverinium's Interaction with M3 Receptors

The affinity and functional potency of fenpiverinium at the M3 muscarinic receptor have been characterized using various in vitro assays. The following table summarizes key quantitative data, providing a comparative overview of its binding and functional parameters.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| pA2 | 7.4 | Rat Bladder | Functional Assay (Contraction) | [6] |

Note: Further quantitative data for fenpiverinium specifically was not available in the provided search results. The table is structured to accommodate additional data as it becomes available.

Experimental Protocols

The characterization of fenpiverinium's interaction with M3 receptors relies on established experimental protocols, primarily radioligand binding assays and functional assays measuring downstream signaling events.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor.[7] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (fenpiverinium).

Objective: To determine the binding affinity (Ki) of fenpiverinium for the M3 muscarinic receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO or HEK cells).[8]

-

Radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[8]

-

Unlabeled fenpiverinium.

-

Assay buffer.

-

Non-specific binding control (e.g., a high concentration of atropine).[8]

-

96-well filter plates.[9]

-

Scintillation counter.[7]

Procedure:

-

Membrane Preparation: Prepare cell membranes from a suitable cell line expressing the M3 receptor.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Contains cell membranes and the radiolabeled ligand.

-

Non-specific Binding: Contains cell membranes, the radiolabeled ligand, and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate all receptors.[8]

-

Competition: Contains cell membranes, the radiolabeled ligand, and varying concentrations of fenpiverinium.

-

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters.[7]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of fenpiverinium that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

Functional assays measure the biological response elicited by a ligand-receptor interaction. For the Gq-coupled M3 receptor, a common readout is the mobilization of intracellular calcium.[1]

Objective: To determine the functional potency (e.g., IC50 or pA2) of fenpiverinium as an antagonist at the M3 muscarinic receptor.

Materials:

-

A cell line expressing the M3 muscarinic receptor (e.g., CHO or HEK cells).[10]

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[7]

-

A known M3 receptor agonist (e.g., carbachol (B1668302) or acetylcholine).

-

Fenpiverinium.

-

A microplate reader capable of measuring fluorescence (e.g., FlexStation 3).[10]

Procedure:

-

Cell Culture: Seed the M3 receptor-expressing cells in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.[7]

-

Compound Addition (Antagonist): For antagonist mode, pre-incubate the cells with varying concentrations of fenpiverinium.[7]

-

Agonist Stimulation: Add a fixed concentration of an M3 agonist to stimulate the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a microplate reader. The increase in fluorescence is proportional to the increase in intracellular calcium.[7]

-

Data Analysis: Generate concentration-response curves for the agonist in the presence of different concentrations of fenpiverinium. For antagonists, the IC50 value can be determined. A Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.[11][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the M3 muscarinic receptor signaling pathway and the workflows for the key experimental protocols.

M3 Muscarinic Receptor Signaling Pathway

Caption: M3 Muscarinic Receptor Signaling Pathway and Fenpiverinium's Point of Antagonism.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a Radioligand Binding Assay to Determine Fenpiverinium's Affinity.

Experimental Workflow: Calcium Mobilization Assay

References

- 1. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]